![molecular formula C16H20N2O3S B2383439 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide CAS No. 847241-45-6](/img/structure/B2383439.png)
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide
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Overview
Description
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide, also known as PDPB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory bowel disease. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is that it is relatively easy to synthesize and purify. Additionally, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of potential applications in the treatment of diseases and conditions. However, one limitation of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.
Future Directions
There are several potential future directions for research on 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide. For example, researchers could study the effects of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide on other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could investigate the mechanism of action of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide in more detail, in order to optimize its use in the lab. Finally, researchers could explore the potential use of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide in combination with other drugs, in order to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with pyridine-2-amine. The resulting compound is then purified through recrystallization. The yield of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is typically around 70%.
Scientific Research Applications
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been studied for its potential use in treating various diseases and conditions. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-9-21-14-10-13(3)15(11-12(14)2)22(19,20)18-16-7-5-6-8-17-16/h5-8,10-11H,4,9H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZMRVWTPPWJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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